molecular formula C14H20N2OS B2880252 1-[4-[(4-Ethyl-1,3-thiazol-2-yl)methyl]piperidin-1-yl]prop-2-en-1-one CAS No. 2361642-91-1

1-[4-[(4-Ethyl-1,3-thiazol-2-yl)methyl]piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2880252
CAS No.: 2361642-91-1
M. Wt: 264.39
InChI Key: QRHCFDFASLZYPV-UHFFFAOYSA-N
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Description

The compound “1-[4-[(4-Ethyl-1,3-thiazol-2-yl)methyl]piperidin-1-yl]prop-2-en-1-one” is a complex organic molecule that contains a thiazole ring and a piperidine ring . Thiazole is a five-membered heterocyclic moiety that possesses three carbon, one sulfur, and one nitrogen atoms . Piperidine is a six-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole and piperidine rings, along with the prop-2-en-1-one moiety . The exact structure would depend on the specific arrangement of these groups in the molecule .


Chemical Reactions Analysis

Thiazole derivatives have been found to exhibit a broad range of chemical and biological properties . They can undergo various chemical reactions depending on the substituents present on the thiazole ring .

Properties

IUPAC Name

1-[4-[(4-ethyl-1,3-thiazol-2-yl)methyl]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2OS/c1-3-12-10-18-13(15-12)9-11-5-7-16(8-6-11)14(17)4-2/h4,10-11H,2-3,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHCFDFASLZYPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC(=N1)CC2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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